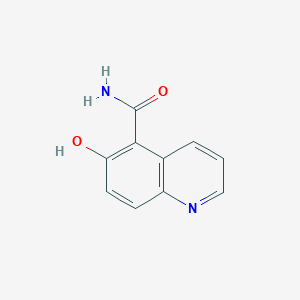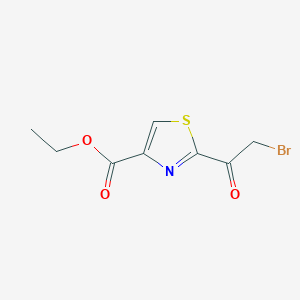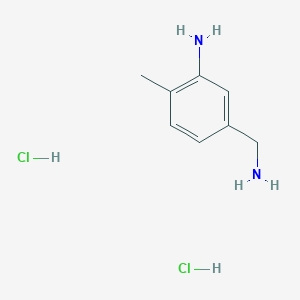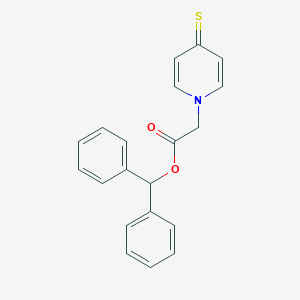
1-(Diphenylmethoxycarbonylmethyl)-4-thiopyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is an organic compound with the molecular formula C20H17NO2S and a molecular weight of 335.4 g/mol. This compound is characterized by the presence of a benzhydryl group and a pyridine ring with a sulfanylidenepyridinyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate typically involves the reaction of benzhydrol with 4-sulfanylidenepyridine-1-yl acetic acid under specific conditions. One efficient method for the synthesis of symmetrical bis(benzhydryl)ethers involves using a catalytic amount of p-toluenesulfonyl chloride (5 mol%) at an oil bath temperature of 110°C under solvent-free conditions . This method is noted for its operational simplicity, low reagent loading, high product yields, short reaction time, and solvent-free conditions.
Industrial Production Methods
Industrial production methods for benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of catalytic amounts of reagents, are likely to be applied to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidenepyridinyl moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzhydryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidenepyridinyl moiety can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an angiotensin-converting enzyme (ACE) inhibitor.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, as an ACE inhibitor, it may bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The compound’s sulfanylidenepyridinyl moiety may also interact with other biological targets, contributing to its antimicrobial and enzyme inhibition activities.
Comparaison Avec Des Composés Similaires
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate can be compared with other benzhydryl compounds, such as diphenhydramine and benztropine . These compounds share a similar benzhydryl structure but differ in their substituents and biological activities. For example:
Diphenhydramine: An antihistamine used for allergy relief.
Benztropine: Used in the treatment of Parkinson’s disease.
The uniqueness of benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate lies in its sulfanylidenepyridinyl moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
101234-68-8 |
|---|---|
Formule moléculaire |
C20H17NO2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
InChI |
InChI=1S/C20H17NO2S/c22-19(15-21-13-11-18(24)12-14-21)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2 |
Clé InChI |
XRXQUSOJVQNTSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


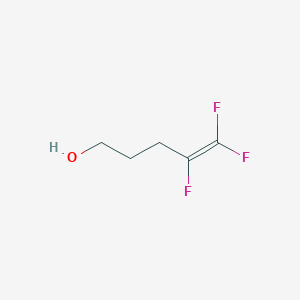
![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)
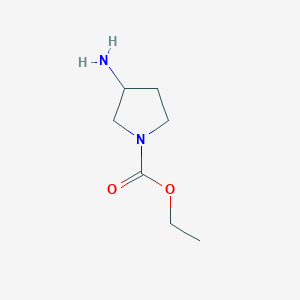

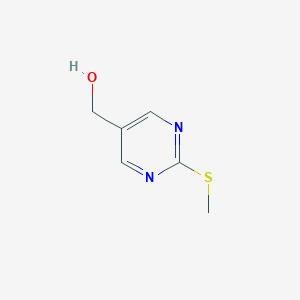


![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
